molecular formula C11H10ClO3- B1599515 5-(4-Chlorophenyl)-5-oxopentanoic acid CAS No. 36978-49-1

5-(4-Chlorophenyl)-5-oxopentanoic acid

Cat. No. B1599515
CAS RN: 36978-49-1
M. Wt: 225.65 g/mol
InChI Key: BVLILROMUFYKGH-UHFFFAOYSA-M
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Description

5-(4-Chlorophenyl)-5-oxopentanoic acid, or 4-chlorophenyl 5-oxopentanoate, is an organic compound belonging to the class of carboxylic acids. It is a white, crystalline solid with a molecular weight of 219.58 g/mol. It is a derivative of the naturally occurring amino acid, L-phenylalanine. It is a non-toxic compound with various applications in the areas of scientific research, drug synthesis and development, and laboratory experiments.

Scientific Research Applications

Antiviral Activity

  • Application Summary: This compound has been synthesized and tested for its antiviral activity, specifically against the tobacco mosaic virus (TMV) .
  • Methods of Application: The compound was synthesized from 4-chlorobenzoic acid through a six-step process. This involved esterification, hydrazination, salt formation, cyclization, conversion into sulfonyl chloride, and finally, nucleophilic attack of the amines .
  • Results: The bioassay tests showed that certain derivatives of this compound possessed anti-TMV activity .

Synthesis of Halogenated Heterocycles

  • Application Summary: A compound similar to the one you mentioned, “5-(4-Chlorophenyl)oxazole-2-propionic acid”, is used in the synthesis of halogenated heterocycles .
  • Results: The results or outcomes obtained are not specified in the source .

Antileishmanial and Antimalarial Activities

  • Application Summary: Some hydrazine-coupled pyrazole derivatives have been synthesized and tested for their antileishmanial and antimalarial activities .
  • Methods of Application: The target compounds were prepared with good yields ranging from 61.64 to 95.5% .
  • Results: The result revealed that compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) .

Synthesis of Halogenated Heterocycles

  • Application Summary: A compound similar to the one you mentioned, “5-(4-Chlorophenyl)oxazole-2-propionic acid”, is used in the synthesis of halogenated heterocycles .
  • Results: The results or outcomes obtained are not specified in the source .

Antiviral Activity

  • Application Summary: A similar compound, “5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole”, has been synthesized and tested for its antiviral activity .
  • Results: The importance of these suitably substituted aryl substituents was evident when their inhibitory activity was compared with that of a compound with an unsubstituted phenyl ring, which showed much lower activity .

Anti-Inflammatory Activity

  • Application Summary: Some indole derivatives, such as “(3-ethyl-5-(methylsulfonyl)-2-phenyl-1H-indol-1-yl)(4-fluorophenyl)methanone” and “(4-chlorophenyl)(3-ethyl-5-(methylsulfonyl)-2-phenyl-1H-indol-1-yl)methanone”, have been synthesized and tested for their anti-inflammatory activity .
  • Results: The presence of a carbonyl moiety as a spacer instead of methylene resulted in an increase in the anti-inflammatory activity .

properties

IUPAC Name

5-(4-chlorophenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c12-9-6-4-8(5-7-9)10(13)2-1-3-11(14)15/h4-7H,1-3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLILROMUFYKGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-5-oxopentanoic acid

CAS RN

36978-49-1
Record name 36978-49-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Abad, JJ Manclus, F Mojarrad… - Journal of Agricultural …, 1997 - ACS Publications
This work describes the production and characterization of monoclonal antibodies (MAbs) to the organochlorine insecticide DDT and their incorporation into several ELISA …
Number of citations: 71 pubs.acs.org
RS Hou, HM Wang, YC Lin… - … -Sendai Institute of …, 2005 - library.navoiy-uni.uz
Theroomtemperature ionic liquid, n-butylpyridinium tetrafluoroborate (BPyBF4) is used as a “green” recyclable solvent for the reaction of 4-benzoylbutyric acid with [hydroxy-(2, 4-…
Number of citations: 22 library.navoiy-uni.uz
TC Sherwood, HY Xiao, RG Bhaskar… - The Journal of …, 2019 - ACS Publications
An intramolecular arene alkylation reaction has been developed using the organic photocatalyst 4CzIPN, visible light, and N-(acyloxy)phthalimides as radical precursors. Reaction …
Number of citations: 55 pubs.acs.org
H Xin, XH Duan, M Yang, Y Zhang… - The Journal of Organic …, 2021 - ACS Publications
A visible light-driven, copper-catalyzed aerobic oxidative cleavage of cycloalkanones has been presented. A variety of cycloalkanones with varying ring sizes and various α-substituents …
Number of citations: 10 pubs.acs.org
S Mahendran, C Anbuselvan
Number of citations: 0

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